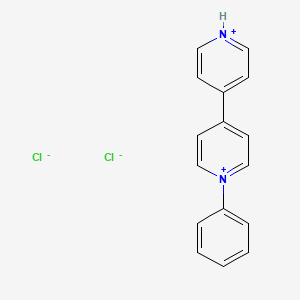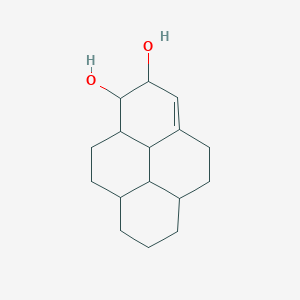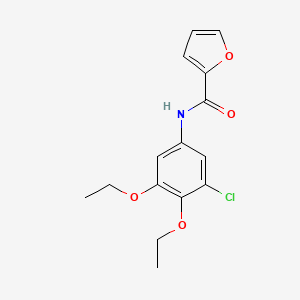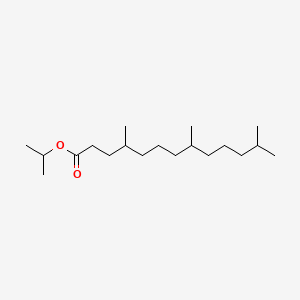
1-Phenyl-4,4'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4,4’-bipyridin-1-ium dichloride is a compound that belongs to the bipyridinium family. These compounds are known for their electrochemical properties and have been extensively studied in the field of supramolecular chemistry. The bipyridinium core, often referred to as “viologen,” is a key building block in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is a cyclocondensation process between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . For example, the reaction of Zincke salt with dimethyl 5-aminoisophthalate in ethanol under reflux conditions can yield the desired product with high efficiency .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the Zincke reaction’s scalability suggests that it can be adapted for large-scale synthesis, provided the reaction conditions are carefully controlled to maintain high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Reduction: Triethylamine and trifluoroacetic acid are commonly used for the reduction and reoxidation of the compound.
Oxidation: Electrochemical methods are often employed to study the oxidation states.
Substitution: Nucleophilic reagents like hydroxide ions can facilitate substitution reactions.
Major Products: The major products formed from these reactions include radical cations, neutral species, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Phenyl-4,4’-bipyridin-1-ium dichloride exerts its effects involves its redox properties. The compound can undergo reversible one- and two-electron reductions, leading to significant changes in its electronic absorption spectra . These redox processes are crucial for its applications in electrochromic devices and molecular switches. The molecular targets and pathways involved include the bipyridinium core, which can be finely tuned by varying the substituents to achieve desired electronic properties .
Comparison with Similar Compounds
4,4’-Bipyridine: A simpler bipyridinium compound with similar redox properties but lacking the phenyl group.
3,3’-Bipyridine: Another bipyridinium derivative with different electronic properties due to the position of the nitrogen atoms.
Phenyl viologens: Compounds where the bipyridinium core is extended by adding aromatic residues.
Uniqueness: 1-Phenyl-4,4’-bipyridin-1-ium dichloride stands out due to its unique combination of a bipyridinium core and a phenyl group. This structure allows for enhanced electronic communication and tunable redox properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
109001-24-3 |
|---|---|
Molecular Formula |
C16H14Cl2N2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
1-phenyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C16H13N2.2ClH/c1-2-4-16(5-3-1)18-12-8-15(9-13-18)14-6-10-17-11-7-14;;/h1-13H;2*1H/q+1;;/p-1 |
InChI Key |
HAHDSMPOWIVHON-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)




![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)



![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)



